Zifanocycline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1420294-56-9 |

|---|---|

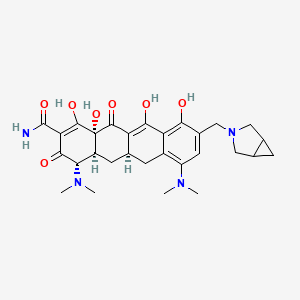

Molekularformel |

C29H36N4O7 |

Molekulargewicht |

552.6 g/mol |

IUPAC-Name |

(4S,4aS,5aR,12aR)-9-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C29H36N4O7/c1-31(2)18-8-15(11-33-9-13-5-14(13)10-33)23(34)20-16(18)6-12-7-17-22(32(3)4)25(36)21(28(30)39)27(38)29(17,40)26(37)19(12)24(20)35/h8,12-14,17,22,34-35,38,40H,5-7,9-11H2,1-4H3,(H2,30,39)/t12-,13?,14?,17-,22-,29-/m0/s1 |

InChI-Schlüssel |

LBKXOQRVWDAQSX-OMBSCLNISA-N |

Isomerische SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C |

Kanonische SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Zifanocycline: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (formerly KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, positioning it as a promising candidate for treating complex bacterial infections. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including its mechanism of action, key experimental data, and representative protocols.

Discovery and Rationale

The discovery of this compound is rooted in the ongoing effort to combat the growing threat of antibiotic resistance. The tetracycline class of antibiotics, while historically effective, has been compromised by the emergence of resistance mechanisms, primarily ribosomal protection and efflux pumps. The development of third-generation tetracyclines, such as the aminomethylcyclines, aimed to overcome these resistance mechanisms.

The core strategy involved the chemical modification of the tetracycline scaffold, specifically at the C-9 position of minocycline. This led to the identification of a new class of compounds, the aminomethylcyclines, with potent activity against a wide range of pathogens, including those resistant to older tetracyclines.[3] this compound emerged from a lead optimization program focused on enhancing potency, expanding the spectrum of activity, and improving pharmacokinetic properties.[4] The addition of a dimethylaminomethyl group at the 9-position of the minocycline core is a key structural feature of this class.

Caption: A generalized workflow for the discovery and selection of a preclinical candidate like this compound.

Synthesis Process

This compound is a semi-synthetic antibiotic, meaning it is synthesized from a naturally occurring precursor, in this case, minocycline. The synthesis involves the introduction of an aminomethyl group at the 9-position of the minocycline scaffold. While the specific, proprietary synthesis process for this compound is not publicly available, a representative synthesis of a 9-aminomethyl minocycline derivative can be illustrated based on published patents for similar compounds.

A plausible synthetic route involves the reaction of minocycline with an N-hydroxymethyl derivative of the desired amine in the presence of a strong acid.

Caption: A simplified representation of the semi-synthetic pathway to this compound from a minocycline precursor.

Mechanism of Action

This compound, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It specifically targets the 30S ribosomal subunit, a key component of the bacterial ribosome responsible for decoding messenger RNA (mRNA).

By binding to the 30S subunit, this compound sterically hinders the binding of aminoacyl-tRNA (tRNA) to the acceptor (A) site on the ribosome-mRNA complex. This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and leading to a bacteriostatic effect. The modifications at the C-9 position are thought to enhance its binding affinity and overcome resistance mechanisms that would typically prevent binding of older tetracyclines.

Caption: The mechanism of action of this compound, illustrating the inhibition of bacterial protein synthesis.

Quantitative Data

Table 1: In Vitro Activity of this compound (MIC90)

| Pathogen | MIC90 (µg/mL) |

| Staphylococcus aureus (including MRSA) | < 1 |

| Streptococcus pneumoniae (including PRSP) | < 1 |

| Haemophilus influenzae | < 1 |

| Moraxella catarrhalis | < 1 |

| Acinetobacter baumannii | 0.5 |

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) data compiled from various in vitro studies.[5][6][7]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Protein Binding (%) |

| Mouse | Oral | 0.5 - 4 | 6 - 11 | 12 - 32 | 77.5 |

| Rat | Oral | 0.5 - 4 | 6 - 11 | 12 - 32 | 69.8 |

| Dog | Oral | 0.5 - 4 | 6 - 11 | 12 - 32 | 64.5 |

| Monkey | Oral | 0.5 - 4 | 6 - 11 | 12 - 32 | 69.3 |

| Human | - | - | - | - | 69.2 |

Data from nonclinical pharmacokinetic studies.[5][6]

Experimental Protocols

Representative Protocol for the Synthesis of a 9-Aminomethyl Minocycline Derivative

This protocol is a generalized representation based on patent literature for the synthesis of similar compounds and should be adapted and optimized for specific reagents and conditions.

Materials:

-

Minocycline hydrochloride

-

N-hydroxymethyl derivative of the desired amine (e.g., N-(hydroxymethyl)dimethylamine)

-

Strong acid catalyst (e.g., methanesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve minocycline hydrochloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong acid catalyst and stir the mixture until the minocycline is fully dissolved.

-

Add the N-hydroxymethyl amine derivative to the reaction mixture.

-

Stir the reaction at room temperature for a specified period (e.g., 24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of the quenching solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography to yield the final 9-aminomethyl minocycline derivative.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Standard Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates to be tested

-

Sterile 96-well microtiter plates

-

Inoculator

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate each well of the microtiter plate with 50 µL of the bacterial suspension, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Read the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.

General Protocol for Pharmacokinetic Studies in Animal Models

This protocol outlines a general approach for determining the pharmacokinetic profile of a compound like this compound.

Materials:

-

This compound formulation for the desired route of administration (oral, intravenous)

-

Animal model (e.g., Sprague-Dawley rats)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single dose of this compound to a cohort of animals via the desired route.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to separate plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

-

Extract this compound from the plasma samples, calibration standards, and quality controls using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.

Conclusion

This compound represents a significant advancement in the development of tetracycline antibiotics. Its targeted design to overcome existing resistance mechanisms, coupled with its broad spectrum of activity, makes it a valuable candidate in the fight against serious bacterial infections. The semi-synthetic manufacturing process, starting from minocycline, provides a viable route for its production. Further clinical development will continue to elucidate its full therapeutic potential.

References

- 1. This compound by KBP Biosciences for Acinetobacter Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 2. This compound by KBP Biosciences for Community-Acquired Bacterial Pneumonia: Likelihood of Approval [pharmaceutical-technology.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Innovative perspectives on the discovery of small molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]

- 7. In vivo efficacy and PK/PD analyses of this compound (KBP-7072), an aminomethylcycline antibiotic, against Acinetobacter baumannii in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apec.org [apec.org]

Zifanocycline: A Technical Guide to a Novel Aminomethylcycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline, also known as KBP-7072, is a third-generation, semi-synthetic aminomethylcycline antibiotic currently in clinical development.[1][2][3] It exhibits broad-spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[1][3][4] this compound is being investigated for the treatment of acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and complicated intra-abdominal infections.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a tetracycline derivative with a chemical structure designed to overcome common tetracycline resistance mechanisms.[5]

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | KBP-7072, Bipyrocycline | [6] |

| Molecular Formula | C29H36N4O7 | [6] |

| Molecular Weight | 552.62 g/mol | [4][6] |

| CAS Number | 1420294-56-9 | [1][4][6] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO. | [1] |

| Storage and Stability | 2 years at -20°C as a powder. 2 weeks at 4°C in DMSO. 6 months at -80°C in DMSO. | [4] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] It binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA at the A-site of the ribosome. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth and proliferation.

References

- 1. This compound (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

Zifanocycline's Antibacterial Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (formerly KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1] It possesses a broad spectrum of in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacterial pathogens, including many multidrug-resistant (MDR) strains.[2][3][4][5] This technical guide provides an in-depth overview of the antibacterial activity of this compound, detailing its spectrum of activity through quantitative data, outlining the experimental protocols used for its evaluation, and illustrating its mechanism of action and relevant experimental workflows.

Mechanism of Action

This compound, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA to the A site of the ribosome.[6][7][8] This prevents the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect. A key advantage of this compound is its ability to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection proteins.[1]

Caption: this compound's mechanism of action on the bacterial ribosome.

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound against a wide range of bacterial isolates. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented as MIC50 and MIC90 values. MIC50 is the concentration that inhibits 50% of the tested isolates, while MIC90 inhibits 90% of the isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | No. of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Staphylococcus aureus (all) | 1057 | 0.06 | 0.12 |

| Staphylococcus aureus (MRSA) | - | 0.06 | 0.12 |

| Staphylococcus lugdunensis | - | 0.03 | 0.03 |

| Coagulase-negative staphylococci | - | 0.06 | 0.25 |

| Enterococcus faecalis | - | 0.03 | 0.06 |

| Enterococcus faecium | - | 0.03 | 0.03 |

| Streptococcus pneumoniae | - | ≤0.015 | 0.03 |

| Streptococcus pyogenes | - | 0.03 | 0.03 |

| Streptococcus agalactiae | - | 0.03 | 0.06 |

| Viridans group streptococci | - | ≤0.015 | 0.03 |

Data sourced from Huband et al., 2022 as cited in a ResearchGate article.[1]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | No. of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Acinetobacter baumannii | 8 | - | 0.06-0.5 (range) |

| Enterobacterales (all) | - | 0.25 | 2 |

| Escherichia coli (Tetracycline-susceptible) | - | - | 0.25 |

| Escherichia coli (Tetracycline-resistant) | - | - | 1 |

| Klebsiella pneumoniae (Tetracycline-susceptible) | - | 0.25 | 0.5 |

| Klebsiella pneumoniae (Tetracycline-resistant) | - | 1 | 4 |

| Haemophilus influenzae | - | 0.12 | 0.25 |

| Moraxella catarrhalis | - | 0.06 | 0.06 |

| Stenotrophomonas maltophilia | - | 0.5 | 1 |

Data for A. baumannii sourced from Li et al., as cited in a PubMed abstract.[9] All other data sourced from Huband et al., 2022 as cited in a ResearchGate article.[1]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Organism | No. of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Clostridioides difficile | - | - | 0.5 |

| Clostridium perfringens | - | - | 16 |

| Anaerobic Gram-positive cocci | - | - | 1 |

Note: Data for anaerobic bacteria is limited in the public domain. The presented data for other aminomethylcyclines like omadacycline may provide an initial indication of the potential spectrum.[10] Further studies are required to fully elucidate this compound's activity against a broader range of anaerobic organisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][12][13]

a. Preparation of Materials:

-

Bacterial Strains: Isolates are grown on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated at 35±2°C for 18-24 hours.

-

This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

b. Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the same morphological type from an agar plate culture.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35±2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.

-

Within 15 minutes of adjustment, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

c. Assay Procedure:

-

Dispense 50 µL of CAMHB into each well of the microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35±2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[14][15][16][17][18]

a. Preparation:

-

Prepare a standardized bacterial inoculum in logarithmic phase of growth (approximately 5 x 105 to 1 x 106 CFU/mL) in CAMHB.

-

Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

b. Assay Procedure:

-

Dispense the bacterial inoculum into several flasks.

-

Add the different concentrations of this compound to the respective flasks. Include a growth control flask without any antibiotic.

-

Incubate all flasks at 35±2°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline or a suitable neutralizing broth.

-

Plate a defined volume (e.g., 100 µL) of each dilution onto appropriate agar plates.

-

Incubate the plates at 35±2°C for 18-24 hours.

c. Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

-

Plot the log10 CFU/mL versus time for each concentration.

-

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log10 reduction.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This animal model is a standard for evaluating the in vivo efficacy of new antibiotics.[19][20][21][22][23]

a. Animal Preparation:

-

Use female ICR (CD-1) mice, typically 5-6 weeks old.

-

Induce neutropenia by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice more susceptible to infection, mimicking an immunocompromised state.

b. Infection:

-

Prepare a standardized inoculum of the test organism (e.g., Acinetobacter baumannii) to a concentration of approximately 107 CFU/mL.

-

Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

c. Treatment:

-

Two hours post-infection, begin treatment with this compound administered via a clinically relevant route (e.g., subcutaneous or intravenous).

-

Administer various dosing regimens to different groups of mice to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

-

Include a control group that receives a vehicle control.

d. Endpoint Measurement:

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically remove the thighs and homogenize them in a known volume of sterile saline.

-

Perform serial dilutions of the thigh homogenates and plate them on appropriate agar to determine the bacterial load (CFU/thigh).

e. Data Analysis:

-

Compare the bacterial burden in the thighs of treated mice to that of the control group to determine the in vivo efficacy of this compound.

-

Correlate the observed efficacy with pharmacokinetic parameters (e.g., AUC/MIC, Cmax/MIC, %T>MIC) to identify the PK/PD index that best predicts the antibacterial effect.

Logical and Experimental Workflows

The following diagram illustrates the typical workflow for characterizing the antibacterial spectrum of a novel antibiotic like this compound.

Caption: Experimental workflow for determining antibacterial spectrum.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates. Its mechanism of action, involving the inhibition of bacterial protein synthesis and its ability to overcome common tetracycline resistance mechanisms, makes it a promising candidate for the treatment of various bacterial infections. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this novel aminomethylcycline antibiotic. Further clinical studies are warranted to fully establish its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Mini Review on the Mechanisms of Tetracycline Resistance in Bacterial Species [scirp.org]

- 4. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound by KBP Biosciences for Community-Acquired Bacterial Pneumonia: Likelihood of Approval [pharmaceutical-technology.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. In vivo efficacy and PK/PD analyses of this compound (KBP-7072), an aminomethylcycline antibiotic, against Acinetobacter baumannii in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. actascientific.com [actascientific.com]

- 17. DSpace [helda.helsinki.fi]

- 18. scribd.com [scribd.com]

- 19. noblelifesci.com [noblelifesci.com]

- 20. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 21. journals.asm.org [journals.asm.org]

- 22. criver.com [criver.com]

- 23. mdpi.com [mdpi.com]

In vitro activity of Zifanocycline against MRSA

Time-Kill Kinetics

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Inoculum Preparation: A standardized suspension of MRSA is prepared in CAMHB to a concentration of approximately 5 x 105 to 1 x 106 CFU/mL.

-

Drug Exposure: Zifanocycline is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

-

Sampling: Aliquots are removed from each suspension at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

While specific in vitro time-kill data for this compound against MRSA is not yet publicly available, a study on the pharmacodynamics of this compound in a neutropenic murine pneumonia model against S. aureus demonstrated dose-dependent activity, achieving a 3- to 5-log10 reduction in bacterial burden in the lungs. This in vivo bactericidal activity suggests that this compound is likely to exhibit similar killing kinetics in in vitro assays. For context, other tetracyclines like minocycline have shown a 1.5 to 2 log unit decrease in viable counts of MRSA after 24 hours in in vitro models.

Anti-Biofilm Activity

The ability of an antibiotic to inhibit the formation of and eradicate established biofilms is critical for its potential use in treating chronic and device-associated infections.

Biofilm Inhibition Assay

This assay determines the concentration of an antibiotic required to prevent the formation of a biofilm.

Protocol:

-

Inoculum and Drug Preparation: A standardized MRSA suspension is prepared in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose). Serial dilutions of this compound are prepared in the same medium.

-

Incubation: The bacterial suspension and antibiotic dilutions are added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.

-

Quantification: Non-adherent cells are removed by washing. The remaining biofilm is stained with a dye such as crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the antibiotic that results in a significant reduction in biofilm formation compared to the control.

Biofilm Eradication Assay

This assay assesses the ability of an antibiotic to kill bacteria within a pre-formed biofilm.

Protocol:

-

Biofilm Formation: MRSA biofilms are grown in microtiter plates for 24-48 hours as described above.

-

Antibiotic Treatment: After washing to remove planktonic cells, fresh medium containing serial dilutions of this compound is added to the wells with the established biofilms. The plates are then incubated for a further 24 hours.

-

Viability Assessment: The viability of the bacteria within the treated biofilms is determined by methods such as colony-forming unit (CFU) counting after sonication and plating, or by using metabolic dyes (e.g., resazurin or XTT). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the antibiotic that results in a significant reduction in the number of viable bacteria within the biofilm.

Specific data on the anti-biofilm activity of this compound against MRSA, including MBIC and MBEC values, are not yet available in the published literature.

Signaling Pathways and Resistance

The primary mechanism of action of this compound is the inhibition of protein synthesis at the 30S ribosomal subunit. At present, there is no specific information in the public domain detailing the direct impact of this compound on other signaling pathways within MRSA or the specific signaling pathways that may be involved in the development of resistance to this novel agent. Common resistance mechanisms to tetracyclines in S. aureus include efflux pumps and ribosomal protection proteins. The chemical structure of this compound is designed to overcome these common resistance mechanisms.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for Time-Kill Assay

Caption: Workflow for Time-Kill Assay.

Experimental Workflow for Anti-Biofilm Assays

Caption: Workflows for Biofilm Inhibition and Eradication Assays.

Conclusion

This compound demonstrates potent in vitro activity against a large and diverse collection of clinical MRSA isolates, including those resistant to tetracycline. Its low MIC50 and MIC90 values suggest that it is a promising candidate for the treatment of infections caused by this challenging pathogen. Further studies are warranted to elucidate its in vitro time-kill kinetics and anti-biofilm activity against MRSA, as well as to investigate potential resistance mechanisms and their associated signaling pathways. The provided experimental protocols offer a standardized framework for conducting such future investigations.

Zifanocycline's Efficacy Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (KBP-7072) is a third-generation aminomethylcycline antibiotic currently under development.[1] It exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens.[2] This technical guide provides an in-depth overview of the available data on this compound's efficacy against key Gram-negative bacteria, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Mechanism of Action

This compound, like other tetracycline-class antibiotics, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Specifically, it binds to the primary tetracycline binding site on the 16S rRNA, sterically hindering the accommodation of aminoacyl-tRNA in the ribosomal A-site.[3] This prevents the addition of new amino acids to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial growth inhibition.

Figure 1: this compound's inhibitory action on bacterial protein synthesis.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a range of Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a key measure of in vitro efficacy.

Quantitative Data Summary

| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Acinetobacter baumannii | 8 | 0.06 - 0.5 | - | - |

| Escherichia coli (tetracycline-susceptible) | - | - | 0.25 | 0.25 |

| Escherichia coli (tetracycline-resistant) | - | - | 1 | 1 |

| Klebsiella pneumoniae (tetracycline-susceptible) | - | - | 0.25 | 0.5 |

| Klebsiella pneumoniae (tetracycline-resistant) | - | - | 1 | 4 |

Data for P. aeruginosa is not readily available in the public domain. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in a neutropenic murine thigh infection model, a standard preclinical model for evaluating antimicrobial agents.

Quantitative Data from A. baumannii Murine Thigh Infection Model

| Efficacy Endpoint | Projected Average Daily Dose (mg/kg) | Mean fAUC/MIC Ratio |

| Static Effect | 6.92 | 6.91 |

| 1-log10 Kill | 9.63 | 9.10 |

| 2-log10 Kill | 13.22 | 12.60 |

fAUC/MIC is the ratio of the area under the free drug concentration-time curve to the MIC, a key pharmacokinetic/pharmacodynamic (PK/PD) index for predicting the efficacy of tetracyclines.[4]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

-

Preparation of Antimicrobial Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 mg/L.

-

Preparation of Microdilution Plates : In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations typically ranging from 64 mg/L to 0.03 mg/L.

-

Inoculum Preparation : From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Incubation : Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

References

- 1. This compound by KBP Biosciences for Acinetobacter Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo efficacy and PK/PD analyses of this compound (KBP-7072), an aminomethylcycline antibiotic, against Acinetobacter baumannii in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Development of Resistance to Zifanocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1][2][3] It exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[2][3][4] As with any new antimicrobial agent, a thorough understanding of potential resistance mechanisms is critical for its effective clinical use and for anticipating future challenges. This technical guide provides an in-depth overview of the known mechanisms of resistance to the tetracycline class of antibiotics and evaluates the activity of this compound against bacteria harboring these resistance determinants.

This compound's mechanism of action is the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit, thereby blocking the docking of aminoacyl-tRNA.[2][3][4] While resistance to this compound has not yet been extensively studied in clinical settings due to its novelty, the primary mechanisms of resistance are expected to arise from pathways that affect other tetracycline-class antibiotics. This guide will focus on these established mechanisms, present quantitative data on this compound's efficacy against resistant strains, and detail the experimental protocols used to assess antibiotic resistance.

Core Mechanisms of Tetracycline Resistance

Bacteria have evolved three primary mechanisms to counteract the effects of tetracycline antibiotics:

-

Efflux Pumps: This is one of the most common forms of tetracycline resistance. Bacteria acquire genes that code for membrane proteins that actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target.[5][6][7][8]

-

Ribosomal Protection: Bacteria can produce proteins that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[5][6][7][8]

-

Enzymatic Inactivation: A less common but emerging mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.[5][6][7]

The following sections will delve into the specifics of each of these mechanisms.

Efflux Pumps

Tetracycline-specific efflux pumps are transmembrane proteins that recognize and expel tetracycline from the bacterial cytoplasm. These pumps are typically encoded by tet genes located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations.[5][8]

The most well-characterized tetracycline efflux pumps include:

-

Tet(A) and Tet(B): Commonly found in Gram-negative bacteria.[9]

-

Tet(K) and Tet(L): Predominantly found in Gram-positive bacteria.

dot

References

- 1. Activity of the Novel Aminomethylcycline KBP-7072 and Comparators against 1,057 Geographically Diverse Recent Clinical Isolates from the SENTRY Surveillance Program, 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini Review on the Mechanisms of Tetracycline Resistance in Bacterial Species [scirp.org]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro activity of a novel aminomethylcycline antibacterial (KBP-7072), a third-generation tetracycline, against clinical isolates with molecularly characterized tetracycline resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Zifanocycline for community-acquired bacterial pneumonia research

An In-Depth Technical Guide to Zifanocycline for Community-Acquired Bacterial Pneumonia (CABP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently under development by KBP Biosciences.[1][2] It is being investigated for the treatment of serious bacterial infections, including community-acquired bacterial pneumonia (CABP), acute bacterial skin and skin structure infections (ABSSSI), and complicated intra-abdominal infections (cIAI).[2][3][4] Available in both intravenous (IV) and oral formulations, this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[3][5] Its mechanism of action, potent in vitro activity, and pharmacokinetic profile make it a promising candidate to address the growing challenge of antimicrobial resistance in CABP. In 2016, the U.S. Food and Drug Administration (FDA) granted this compound Qualified Infectious Disease Product (QIDP) and Fast Track designations for the treatment of CABP and other infections.[4]

Mechanism of Action

This compound, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis.[6] It specifically targets the bacterial 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome.[1][6] This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth. The aminomethylcycline structure of this compound allows it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, contributing to its potent activity against MDR pathogens.[4]

References

- 1. This compound by KBP Biosciences for Acinetobacter Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Zifanocycline (KBP-7072): A Comprehensive Pharmacological Profile

Introduction

Zifanocycline, also known as KBP-7072, is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1] As a semisynthetic derivative of the tetracycline class, it has been engineered to overcome common tetracycline resistance mechanisms and exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[2][3][4] this compound is being developed in both oral and intravenous formulations for the treatment of serious infections, such as community-acquired bacterial pneumonia (CABP), acute bacterial skin and skin structure infections (ABSSSI), and infections caused by Acinetobacter baumannii.[2][5][6] This document provides an in-depth technical overview of the pharmacological profile of this compound, based on available preclinical data.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[7] Like other tetracyclines, its primary target is the bacterial 30S ribosomal subunit.[5][7] By binding to the 30S subunit, this compound sterically hinders the binding of aminoacyl-tRNA to the A-site of the ribosome. This action effectively prevents the addition of new amino acids to the nascent peptide chain, leading to a cessation of protein elongation and ultimately inhibiting bacterial growth and replication.

Pharmacological Profile

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically relevant pathogens. This includes activity against strains expressing common tetracycline-specific resistance mechanisms. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible bacterial growth, are summarized below.

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens

| Pathogen | Isolate Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

|---|---|---|---|---|

| Staphylococcus aureus | All isolates | 0.06[1] | 0.12[1] | - |

| Methicillin-Resistant (MRSA) | 0.06[1] | 0.12[1] | - | |

| Coagulase-Negative Staphylococci | All isolates | 0.06[1] | 0.25[1] | - |

| Enterococcus faecalis | All isolates | 0.03[1] | 0.06[1] | - |

| Haemophilus influenzae | All isolates | 0.12[1] | 0.25[1] | - |

| Moraxella catarrhalis | All isolates | 0.06[1] | 0.06[1] | - |

| Enterobacterales | All isolates | 0.25[1] | 2[1] | - |

| Acinetobacter baumannii | All isolates | 0.5[1] | 1[1] | 0.06 - 0.5[1][8] |

| Stenotrophomonas maltophilia | All isolates | 0.5[1] | 1[1] | - |

| Escherichia coli | Select isolates | - | - | 0.125 - 0.25[1] |

| Mycobacterium abscessus | All isolates | 0.06[9][10] | 0.25[9][10] | - |

Notably, this compound's activity against Mycobacterium abscessus was found to be 2-fold more potent than tigecycline and 2- to 4-fold more potent than omadacycline based on MIC₉₀ and MIC₅₀ values, respectively.[9][10]

Pharmacokinetics

The pharmacokinetic (PK) properties of this compound have been characterized in several animal species. The drug exhibits a linear PK profile following single and multiple doses.[1][2][3] Key parameters are detailed below.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Animals

| Species | Route | Dose Range | Tₘₐₓ (h) | t₁/₂ (h) | Oral Bioavailability (%) | Key Findings |

|---|---|---|---|---|---|---|

| Mouse | Subcutaneous | 1 - 256 mg/kg | - | 3.9 - 17.6[1] | - | Dose-proportional increase in Cₘₐₓ and AUC.[8] |

| Rat | Oral & IV | 22.5 mg/kg (oral) | 0.5 - 4[1][2][3] | ~6 - 11[1][2][3] | 12 - 32[1][2][3] | Primarily excreted in feces (64%) with minimal urine excretion (2.5%).[1] |

| Dog | Oral & IV | - | 0.5 - 4[1][2][3] | ~6 - 11[1][2][3] | 12 - 32[1][2][3] | Food significantly reduces Cₘₐₓ and AUC.[1][2][3] |

Plasma protein binding is an important determinant of the free (unbound) drug concentration available for antibacterial activity. This compound exhibits moderate protein binding across species.

Table 3: Plasma Protein Binding of this compound

| Species | Mean Bound Fraction (%) |

|---|---|

| Mouse | 77.5%[1][2][3] |

| Rat | 69.8%[1][2][3] |

| Dog | 64.5%[1][2][3] |

| Monkey | 69.3%[1][2][3] |

Pharmacodynamics

Pharmacodynamic (PD) studies aim to correlate drug exposure with antibacterial effect. For this compound, the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC) has been identified as the optimal PK/PD index driving its efficacy.[8]

Table 4: Pharmacodynamic Targets for this compound Efficacy in Murine Infection Models

| Pathogen | Infection Model | Endpoint | Mean fAUC/MIC Required |

|---|---|---|---|

| A. baumannii | Thigh | Stasis (No change in bacterial count) | 6.91[8] |

| 1-log₁₀ kill | 9.10[8] | ||

| 2-log₁₀ kill | 12.60[8] | ||

| S. aureus | Pneumonia | Stasis | 1.13 (plasma)[1] |

| 1-log₁₀ kill | 2.59 (plasma)[1] | ||

| S. pneumoniae | Pneumonia | Stasis | 1.41 (plasma)[1] |

| | | 1-log₁₀ kill | 5.67 (plasma)[1] |

These data are crucial for designing dosing regimens in clinical trials to achieve exposures that are likely to result in successful therapeutic outcomes.

Key Preclinical Efficacy Studies & Protocols

The in vivo efficacy of this compound has been validated in established murine infection models that mimic human diseases.

Neutropenic Murine Thigh and Pneumonia Models

Studies utilizing neutropenic murine thigh and pneumonia infection models have been central to characterizing the in vivo activity and PK/PD relationships of this compound.[8] In these models, this compound demonstrated potent, dose-dependent efficacy against pathogens like A. baumannii, methicillin-resistant S. aureus (MRSA), and S. pneumoniae.[2][3][8]

Experimental Protocols

-

In Vitro Susceptibility Testing: Minimum inhibitory concentrations were determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1] For Mycobacterium abscessus, isolates were identified to the species and subspecies level using whole-genome sequencing (WGS) prior to susceptibility testing.[10]

-

Neutropenic Murine Infection Models:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to suppress their immune systems, ensuring the observed antibacterial effect is primarily due to the drug.

-

Infection: Animals are inoculated with a predetermined bacterial load (colony-forming units, CFUs) either into the thigh muscle (thigh model) or via intranasal/intratracheal administration (pneumonia model).[1][8]

-

Drug Administration: this compound is administered at various doses and schedules (e.g., single dose, multiple doses over 24 hours) via subcutaneous or other relevant routes.[8]

-

Sample Collection: At specified time points post-treatment, blood is collected to determine plasma drug concentrations for PK analysis. For efficacy, the infected tissues (thigh or lungs) are aseptically removed, homogenized, and serially diluted for CFU enumeration to quantify the bacterial burden.[1]

-

-

Pharmacokinetic Analysis: Plasma samples are processed and analyzed using a validated bioanalytical method (e.g., LC-MS/MS) to determine drug concentrations over time. These data are then used to calculate key PK parameters such as Cₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.

Clinical Development Status

This compound (KBP-7072) has successfully completed multiple Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects.[7][11] These studies have assessed both single and multiple ascending doses of oral and intravenous formulations.[7] The drug is being developed for infections where its potent activity against MDR pathogens is of high clinical value.[5]

Conclusion

This compound is a promising novel aminomethylcycline antibiotic with a well-defined mechanism of action and potent, broad-spectrum antibacterial activity. Preclinical data from in vitro and in vivo studies demonstrate its significant potential against challenging Gram-positive and Gram-negative pathogens, including multidrug-resistant strains like A. baumannii and MRSA. Its favorable pharmacokinetic and pharmacodynamic profiles support its ongoing clinical development for treating serious bacterial infections. The data gathered to date provide a strong foundation for designing subsequent clinical trials to establish its efficacy and safety in patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. This compound by KBP Biosciences for Acinetobacter Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 6. This compound by KBP Biosciences for Community-Acquired Bacterial Pneumonia: Likelihood of Approval [pharmaceutical-technology.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. In vivo efficacy and PK/PD analyses of this compound (KBP-7072), an aminomethylcycline antibiotic, against Acinetobacter baumannii in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Activity of the Novel Tetracyclines Derivative, this compound Against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound | MedPath [trial.medpath.com]

Methodological & Application

Application Notes and Protocols for Zifanocycline In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to zifanocycline, a novel third-generation aminomethylcycline antibiotic. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are intended for research use.

Introduction

This compound (KBP-7072) is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] It has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) pathogens.[4][5] Accurate and reproducible in vitro susceptibility testing is crucial for understanding the antibacterial spectrum of this compound and for its continued development.

This document outlines the standardized methods for broth microdilution, agar dilution, and disk diffusion susceptibility testing of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 30S subunit.[2][3] This binding action interferes with the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately inhibiting protein synthesis. This leads to a bacteriostatic effect.

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species. These values are essential for interpreting the results of susceptibility testing.

Table 1: this compound MIC50 and MIC90 Values against Selected Pathogens

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Mycobacterium abscessus | 0.06 | 0.25 | [6] |

| Acinetobacter baumannii | 0.06 - 0.5 (Range) | Not Reported | [7] |

| Pathogens associated with community-acquired bacterial pneumonia (CABP) | <1 (MIC90) | <1 | [4][5] |

Experimental Protocols

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium. The procedure should be performed in accordance with CLSI document M07 and EUCAST guidelines.[8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or deionized water (for stock solution)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

Procedure:

-

Preparation of this compound Stock Solution:

-

Serial Dilution:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a final volume of 50 µL in each well with decreasing concentrations of this compound.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from 3-5 colonies grown overnight on a non-selective agar plate.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Quality Control:

-

Perform QC testing using standard ATCC strains.

-

Note: As this compound is a novel antibiotic, official CLSI or EUCAST QC ranges have not yet been established. Laboratories should establish their own internal QC ranges based on repetitive testing.

References

- 1. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 2. nicd.ac.za [nicd.ac.za]

- 3. goums.ac.ir [goums.ac.ir]

- 4. medchemexpress.com [medchemexpress.com]

- 5. clsjournal.ascls.org [clsjournal.ascls.org]

- 6. microbiologyclass.net [microbiologyclass.net]

- 7. EUCAST: Updated QC-tables [eucast.org]

- 8. This compound (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Zifanocycline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Zifanocycline, a novel aminomethylcycline antibiotic. This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, by inhibiting bacterial protein synthesis.[1][2] Accurate MIC determination is a critical step in the preclinical assessment of new antimicrobial agents, providing essential data for understanding their potency and spectrum of activity.

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This in vitro metric is a fundamental measure of an antibiotic's potency. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure the reproducibility and comparability of MIC data. The broth microdilution method is a widely accepted and commonly used technique for determining MIC values.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound against a panel of geographically diverse clinical isolates. The data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | |||

| Staphylococcus aureus | 100 | 0.06 | 0.12 |

| Methicillin-resistant S. aureus (MRSA) | 50 | 0.06 | 0.12 |

| Streptococcus pneumoniae | 100 | ≤0.015 | 0.03 |

| Enterococcus faecalis | 50 | 0.03 | 0.06 |

| Vancomycin-resistant E. faecium (VRE) | 50 | 0.03 | 0.03 |

| Streptococcus pyogenes | 50 | 0.03 | 0.03 |

| Streptococcus agalactiae | 50 | 0.03 | 0.06 |

| Gram-Negative Aerobes | |||

| Haemophilus influenzae | 100 | 0.12 | 0.25 |

| Moraxella catarrhalis | 50 | 0.06 | 0.06 |

| Escherichia coli | 100 | 0.25 | 2 |

| Klebsiella pneumoniae | 100 | 0.5 | 4 |

| Acinetobacter baumannii | 50 | 0.5 | 1 |

| Stenotrophomonas maltophilia | 50 | 0.5 | 1 |

Data synthesized from the SENTRY Antimicrobial Surveillance Program, 2019.[4]

Experimental Protocols

The following protocol for the broth microdilution method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][5][6]

Materials and Reagents

-

This compound analytical standard

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer or turbidity meter

Step-by-Step Protocol for Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound analytical standard.

-

Dissolve the compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Sterilize the stock solution by filtration if necessary.

-

-

Preparation of Serial Dilutions in Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL).

-

Discard the final 50 µL from the last well in the dilution series.

-

The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Visualizations

Mechanism of Action of this compound

This compound, like other tetracycline-class antibiotics, functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth.

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]

- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 4. Activity of the Novel Aminomethylcycline KBP-7072 and Comparators against 1,057 Geographically Diverse Recent Clinical Isolates from the SENTRY Surveillance Program, 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Zifanocycline Broth Microdilution Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (KBP-7072) is a novel, third-generation aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[1][2][3][4] As a member of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[5][6] Accurate and reproducible methods for determining the in vitro susceptibility of bacterial isolates to this compound are crucial for research, clinical diagnostics, and drug development. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] These application notes provide a detailed protocol for performing the broth microdilution assay for this compound, guidance on data interpretation, and a summary of its in vitro activity.

Mechanism of Action

This compound targets the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 30S ribosomal subunit, which is responsible for decoding messenger RNA (mRNA). This binding sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome, effectively halting the elongation of the polypeptide chain and thereby inhibiting protein synthesis. This mechanism is common to tetracycline-class antibiotics.

Caption: this compound's inhibition of bacterial protein synthesis.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria, as determined by the broth microdilution method. Data is presented as the Minimum Inhibitory Concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 1057 | - | 0.06 | 0.12 | [8] |

| Methicillin-resistant S. aureus (MRSA) | - | - | 0.06 | 0.12 | [8] |

| Staphylococcus lugdunensis | - | - | 0.03 | 0.03 | [8] |

| Coagulase-negative staphylococci | - | - | 0.06 | 0.25 | [8] |

| Enterococcus faecalis | - | - | 0.03 | 0.06 | [8] |

| Vancomycin-susceptible E. faecium | - | - | 0.03 | 0.03 | [8] |

| Vancomycin-nonsusceptible E. faecium | - | - | 0.03 | 0.03 | [8] |

| Streptococcus pneumoniae | - | - | ≤0.015 | 0.03 | [8] |

| Penicillin-resistant S. pneumoniae | - | - | ≤0.015 | 0.03 | [8] |

| Tetracycline-resistant S. pneumoniae | - | - | ≤0.015 | 0.03 | [8] |

| Streptococcus agalactiae | - | - | 0.03 | 0.06 | [8] |

| Streptococcus pyogenes | - | - | 0.03 | 0.03 | [8] |

| Viridans group streptococci | - | - | ≤0.015 | 0.03 | [8] |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterobacterales | - | - | 0.25 | 2 | [8] |

| Acinetobacter baumannii-calcoaceticus complex | 8 | 0.06-0.5 | - | - | [9] |

| Acinetobacter baumannii-calcoaceticus complex | - | - | 0.5 | 1 | [8][10] |

| Stenotrophomonas maltophilia | - | - | 0.5 | 1 | [8] |

| Haemophilus influenzae | - | - | 0.12 | 0.25 | [8] |

| Moraxella catarrhalis | - | - | 0.06 | 0.06 | [8] |

| Mycobacterium abscessus | 67 | - | 0.06 | 0.25 | [11] |

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Materials

-

This compound (KBP-7072) analytical powder

-

Dimethyl sulfoxide (DMSO) or 70% ethanol (for stock solution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes and sterile tips

-

Bacterial culture plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)

-

Sterile saline or 0.85% NaCl solution

-

McFarland 0.5 turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Incubator (35°C ± 2°C, ambient air)

-

Plate reader or light box for result interpretation

-

Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

Preparation of this compound Stock Solution

-

Solvent Selection: this compound is soluble in DMSO and 70% ethanol. Prepare the stock solution in a solvent that is compatible with the assay and does not affect bacterial growth at the final concentration.

-

Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

-

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in the chosen solvent to achieve the desired stock concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared in a sterile solvent like 70% ethanol.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

-

Experimental Workflow

Caption: Step-by-step workflow for the broth microdilution assay.

Detailed Methodology

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

-

-

Preparation of Microtiter Plates:

-

Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

-

Typically, add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix by pipetting up and down, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a growth control (no antibiotic).

-

Well 12 should serve as a sterility control (no bacteria).

-

-

Inoculation:

-

Using a multichannel pipette, inoculate each well (except the sterility control) with the appropriate volume of the diluted bacterial suspension to achieve a final volume of 100 µL per well.

-

-

Incubation:

-

Cover the microtiter plates with a lid to prevent evaporation.

-

Incubate the plates in a non-CO₂ incubator at 35°C ± 2°C for 16-20 hours. For some fastidious organisms, different incubation conditions may be required.

-

-

Reading and Interpretation of Results:

-

After incubation, examine the microtiter plates for bacterial growth. This can be done visually using a light box or with an automated plate reader.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well (well 11) should show distinct turbidity.

-

The sterility control well (well 12) should remain clear.

-

Quality Control

-

Concurrently test QC strains with known MIC ranges for this compound.

-

The MIC values for the QC strains must fall within the established acceptable ranges for the assay to be considered valid.

-

If the QC results are out of range, the test results for the clinical isolates are invalid and the assay should be repeated.

Conclusion

The broth microdilution assay is a reliable and reproducible method for determining the in vitro susceptibility of bacterial isolates to this compound. Adherence to standardized protocols, such as those provided by the CLSI, is essential for obtaining accurate and comparable MIC data. The potent in vitro activity of this compound against a broad range of clinically important pathogens, including MDR strains, underscores its potential as a valuable therapeutic agent. These application notes and protocols provide a framework for researchers and drug development professionals to effectively evaluate the in vitro efficacy of this compound.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound by KBP Biosciences for Acinetobacter Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. Tetracycline Stock Solution [novoprolabs.com]

- 9. Protocols · Benchling [benchling.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Zifanocycline Administration in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Zifanocycline (KBP-7072), a novel aminomethylcycline antibiotic, in various murine infection models. The protocols detailed below are based on established in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction

This compound is a third-generation, semi-synthetic aminomethylcycline antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens.[1][2] It functions by inhibiting the bacterial 30S ribosomal subunit, thereby disrupting protein synthesis.[3][4] this compound is under development for treating acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and infections caused by methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), vancomycin-resistant Enterococcus (VRE), and Acinetobacter species.[3][5] It is available in both oral and intravenous formulations.[1]

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, which in turn inhibits the elongation of the polypeptide chain and halts protein synthesis, ultimately leading to bacterial cell death or growth inhibition.

Caption: this compound's mechanism of action on the bacterial ribosome.

Pharmacokinetics in Murine Models

Pharmacokinetic studies of this compound have been conducted in CD-1 mice, demonstrating a linear PK profile.[1][6] The drug's concentration in plasma increases with the administered dose.

Table 1: Single-Dose Subcutaneous Pharmacokinetics of this compound in Healthy Mice [7]

| Dose (mg/kg) | Total Drug Cmax (mg/L) | Total Drug AUC0-inf (hmg/L) | Free Drug Cmax (mg/L) | Free Drug AUC0-inf (hmg/L) |

| 1 | 0.12 | 1.13 | 0.03 | 0.25 |

| 4 | - | - | - | - |

| 16 | - | - | - | - |

| 64 | - | - | - | - |

| 256 | 25.2 | 234 | 5.68 | 52.6 |